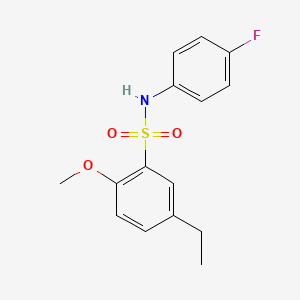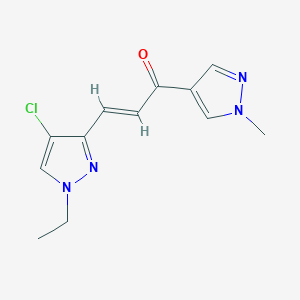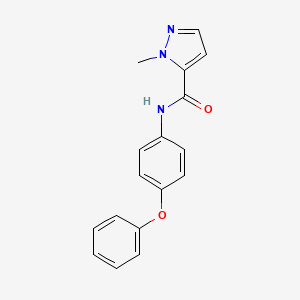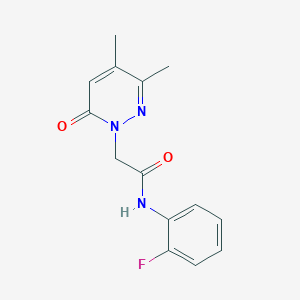![molecular formula C13H8ClN5O2S B5367397 5-[(5-chloro-2-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5367397.png)
5-[(5-chloro-2-nitrophenyl)thio]-1-phenyl-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-chloro-2-nitrophenyl)thio]-1-phenyl-1H-tetrazole, also known as CNPTT, is a chemical compound that belongs to the class of tetrazoles. It is widely used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 5-[(5-chloro-2-nitrophenyl)thio]-1-phenyl-1H-tetrazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. This compound has been found to inhibit the growth of various microorganisms by disrupting their cell membranes and interfering with their metabolic processes. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This compound has also been found to have a protective effect on the liver by reducing oxidative stress and inflammation. Additionally, this compound has been shown to have a neuroprotective effect by reducing neuronal damage and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(5-chloro-2-nitrophenyl)thio]-1-phenyl-1H-tetrazole has several advantages for lab experiments. It is relatively easy to synthesize, and its properties can be easily modified by changing its chemical structure. This compound is also stable under a wide range of conditions and can be stored for long periods without degradation. However, this compound has some limitations, including its potential toxicity and limited solubility in water. These limitations need to be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for research on 5-[(5-chloro-2-nitrophenyl)thio]-1-phenyl-1H-tetrazole. One potential area of research is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of research is the investigation of the potential applications of this compound as a fluorescent probe for the detection of metal ions and as a catalyst for various chemical reactions. Additionally, more research is needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
5-[(5-chloro-2-nitrophenyl)thio]-1-phenyl-1H-tetrazole can be synthesized through a reaction between 5-chloro-2-nitroaniline and phenyl isothiocyanate in the presence of sodium azide and copper powder. The reaction yields the desired product in good yield and purity. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
5-[(5-chloro-2-nitrophenyl)thio]-1-phenyl-1H-tetrazole has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a catalyst for various chemical reactions.
Propiedades
IUPAC Name |
5-(5-chloro-2-nitrophenyl)sulfanyl-1-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN5O2S/c14-9-6-7-11(19(20)21)12(8-9)22-13-15-16-17-18(13)10-4-2-1-3-5-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGJQYVOKYNSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5367329.png)

![[4-(6'-amino-5'-cyano-3,4'-bipyridin-2'-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B5367349.png)
amino]methyl}-1H-1,2,3-triazol-1-yl)-N-ethyl-L-prolinamide hydrochloride](/img/structure/B5367350.png)
![1-(hydroxymethyl)-4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5367353.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine](/img/structure/B5367364.png)
![4-chloro-1-[(4-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5367367.png)
![5-{[4-(benzyloxy)-1-piperidinyl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5367375.png)

![(1-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-piperidinyl)methanol](/img/structure/B5367385.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5367393.png)
![3-ethyl-5,11,11,11a-tetramethyl-6,7,11,11a-tetrahydro-4H-[1,3]oxazolo[3',4':1,2]azepino[5,4,3-cd]indol-9-one](/img/structure/B5367411.png)
